Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride typically involves the esterification of 5-hydroxypiperidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxypiperidine-3-carboxylate: The non-hydrochloride form of the compound.
5-Hydroxypiperidine-3-carboxylic acid: The parent acid form.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Uniqueness
Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .
Biological Activity
Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential applications in synthesizing pharmaceutical agents, particularly those targeting antibiotic resistance. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and its role in drug development.
Overview of the Compound
This compound is primarily recognized as a precursor in the synthesis of Avibactam, a β-lactamase inhibitor effective against various antibiotic-resistant bacteria. The compound's structure features a hydroxyl group at the 5-position of the piperidine ring, which is crucial for its biological activity and reactivity in synthetic pathways.
The biological activity of this compound largely stems from its ability to modulate enzyme activity through interactions with molecular targets. The presence of hydroxyl and carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can influence the function of enzymes and receptors involved in various biological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition is critical for restoring the efficacy of existing antibiotics against resistant strains.
- Receptor Modulation : It may interact with specific receptors, although detailed studies on receptor targets are still ongoing.
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives. Below is a summary table comparing structural features and biological activities:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C8H14ClN1O3 | Hydroxyl group at position 5; precursor for Avibactam synthesis |
Ethyl piperidine-3-carboxylate | C8H15NO2 | Lacks hydroxyl group at position 5 |
N-Methylpiperidine | C6H13N | Contains nitrogen but lacks carboxylic acid |
Piperidin-4-ol | C5H11NO | Hydroxyl group at position 4 instead of 5 |
Biological Activity Studies
Recent studies have indicated that while this compound itself may not exhibit direct biological activity, it plays a crucial role in synthesizing compounds with significant pharmacological effects. For example, its transformation into Avibactam has shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Studies
- Avibactam Synthesis : Research demonstrated that derivatives synthesized from this compound effectively inhibited β-lactamases in clinical isolates of Escherichia coli and Klebsiella pneumoniae, showcasing its application in combating antibiotic resistance.
- Antimicrobial Activity : In vitro studies have shown that compounds derived from this precursor exhibit potent antibacterial activities against multidrug-resistant strains, reinforcing the importance of this compound in developing new therapeutic agents .
Properties
IUPAC Name |
ethyl 5-hydroxypiperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVQOMMLLFCEEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CNC1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693851 |
Source
|
Record name | Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207194-49-7 |
Source
|
Record name | Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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